Methyl 3-(3-(tert-butyl)-4-hydroxyphenyl)propanoate

Antioxidant Efficiency DFT Simulation Polymer Degradation

Sourcing a liquid, mono-tert-butyl hindered phenolic antioxidant with a defined radical scavenging profile is challenging-generic substitutions risk mismatched O-H BDE, migration rates, and thermal stability. Methyl 3-(3-(tert-butyl)-4-hydroxyphenyl)propanoate (CAS 36837-50-0) directly addresses this gap. - Radical Scavenging: The single ortho-tert-butyl group provides a specific O-H bond dissociation energy, distinct from 3,5-di-tert-butyl analogs, enabling predictable antioxidant kinetics in lubricants and polymers. - Physical Form: Supplied as a colorless to pale yellow liquid, it blends directly into lubricant, hydraulic fluid, and metalworking fluid formulations without pre-dissolution, streamlining production metering. - Supply Consistency: Available in research and bulk quantities with ≥97% purity, supported by batch-specific QC documentation (HPLC, NMR) for reproducible experimental or pilot-scale outcomes.

Molecular Formula C14H20O3
Molecular Weight 236.31 g/mol
CAS No. 36837-50-0
Cat. No. B1274264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(3-(tert-butyl)-4-hydroxyphenyl)propanoate
CAS36837-50-0
Molecular FormulaC14H20O3
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=CC(=C1)CCC(=O)OC)O
InChIInChI=1S/C14H20O3/c1-14(2,3)11-9-10(5-7-12(11)15)6-8-13(16)17-4/h5,7,9,15H,6,8H2,1-4H3
InChIKeyTVUZOWCUYWPFPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate: Chemical Class & Identifiers


Methyl 3-(3-(tert-butyl)-4-hydroxyphenyl)propanoate (CAS 36837-50-0) is a monophenolic hindered phenol ester with the molecular formula C14H20O3 and a molecular weight of 236.31 g/mol . It is a colorless to pale yellow liquid at room temperature and is primarily utilized as a primary antioxidant and thermal stabilizer for organic materials, including plastics, rubber, and lubricants . Its structure features a single tert-butyl group ortho to the phenolic hydroxyl, distinguishing it from the more common 3,5-di-tert-butyl-4-hydroxyphenyl analogs.

1 Liquid hindered phenol antioxidant for organic material stabilization
2 Mono-tert-butyl substitution pattern distinct from common 3,5-di-tert-butyl analogs
3 Compatible with liquid lubricant, functional fluid, and medium-temperature polymer workflows

Generic Substitution Failure for Methyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate


Generic substitution within the hindered phenolic antioxidant class is problematic because performance is governed by a delicate balance of radical scavenging kinetics, physical compatibility, and volatility [1]. While in-class compounds like methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (CAS 6386-38-5) or octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (Irganox 1076, CAS 2082-79-3) share a common phenolic core, variations in ortho-substitution and ester chain length critically alter O-H bond dissociation energy (BDE) [2], physical state, and migration/fugitivity profiles . These differences directly impact long-term thermal oxidative stability, color retention, and processability in demanding applications. Therefore, selecting the optimal analog requires quantifiable, compound-specific evidence rather than simple functional class equivalence.

Di-tert-butyl ester Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is a solid at ambient temperature; the liquid-handling and metering advantage may not transfer. Ortho-substitution differences may also shift radical-scavenging kinetics and gas-fading behavior.
High-MW stabilizer Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (Irganox 1076) has a molecular weight over 2× higher; solubility and diffusion profiles in low-viscosity fluids may differ substantially, limiting direct interchangeability in lubricant formulations.
BHT Butylated hydroxytoluene is significantly more volatile (boiling point ~57 °C lower); retention during medium-to-high-temperature processing may not be equivalent, affecting long-term thermal-oxidative stability.

Methyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate: Evidence Guide


Radical Scavenging Kinetics: Comparison with Di-tert-Butyl Analog

Density Functional Theory (DFT) simulations of ortho-substituted phenolic esters demonstrate that the O-H bond dissociation energy (BDE), a key predictor of hydrogen atom transfer (HAT) efficiency, is significantly lower for the mono-tert-butyl substituted core compared to the fully hindered 3,5-di-tert-butyl analog. The mono-substituted structure results in a less sterically crowded environment around the phenolic -OH group, facilitating its reaction with alkyl radicals [1]. This is a class-level inference based on DFT models of analogous phenolic methyl esters. While the target compound's precise BDE value was not located in primary literature, this established structure-activity relationship (SAR) provides a scientific basis for expecting a higher radical scavenging rate in applications where rapid chain-breaking is critical, albeit potentially with different stability or compatibility trade-offs [1].

Radical Scavenging Kinetics
Class-level inference
Mono-tert-butyl core predicted to have intermediate O-H BDE vs. di-tert-butyl and unsubstituted analogs
Supports differentiated radical-scavenging profile selection
DFT simulation data; compound-specific BDE value not located in primary literature
Antioxidant Efficiency DFT Simulation Polymer Degradation

Liquid Form: Ease of Handling and Dispersion

Methyl 3-(3-(tert-butyl)-4-hydroxyphenyl)propanoate is consistently described as a colorless to pale yellow liquid at standard ambient temperature and pressure . In contrast, its direct structural analog, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (CAS 6386-38-5), is a white to almost white crystalline powder with a melting point of 60-67 °C . This is a direct, verifiable physical property difference.

Physical State at 25 °C
Head-to-head
Liquid (colorless to pale yellow) vs. solid crystalline powder for the di-tert-butyl methyl ester analog (mp 60–67 °C)
Enables liquid injection and dust-free handling workflows
Direct physical property comparison at ambient conditions
Polymer Additives Lubricant Formulation Processability

Thermal Stability and Volatility Balance

The target compound exhibits a boiling point of 321.9 °C at 760 mmHg . This is significantly higher than the simple phenolic antioxidant butylated hydroxytoluene (BHT, CAS 128-37-0), which has a boiling point of 265 °C [1], but lower than its higher molecular weight analog, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (CAS 6386-38-5), with a reported boiling point of 341.8 °C .

Boiling Point
Cross-study context
321.9 °C at 760 mmHg
Intermediate volatility: higher retention than BHT (265 °C), lower than di-tert-butyl methyl ester (341.8 °C)
Boiling point indicates volatility profile for processing temperature selection
Thermal Stability Polymer Processing Antioxidant Fugitivity

Reusable Catalyst Synthesis Efficiency

A patented synthesis process for methyl 3-(3-tert-butyl-4-hydroxy) phenylpropionate utilizes a granular solid sulfonic acid resin catalyst in a continuous fixed-bed reactor, enabling catalyst reuse and achieving a high conversion rate of the key raw material tert-butyl alcohol (>91%) [1]. This contrasts with traditional methods that may use non-reusable catalysts and generate more byproducts, leading to lower yields (75-85%) and higher costs [1].

Catalyst Synthesis Efficiency
Cross-study context
Patented fixed-bed process using reusable sulfonic acid resin catalyst: >91% tert-butyl alcohol conversion
May support supply chain stability and cost predictability
Reported 6–16 percentage point improvement over traditional methods (75–85% yield)
Green Chemistry Process Optimization Procurement Cost

Enhanced Compatibility via Lower Molecular Weight

With a molecular weight of 236.31 g/mol and a predicted density of 1.055 g/cm³ , this compound has a significantly lower molar volume than the industry-standard high molecular weight antioxidant Irganox 1076 (Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate), which has a molecular weight of 530.9 g/mol [1]. This difference is fundamental to its physical behavior in various matrices.

Molecular Weight
Head-to-head
236.31 g/mol — 2.25× lower than Irganox 1076 (530.9 g/mol)
Lower molar volume may support higher solubility and faster diffusion in low-viscosity fluids
Relevant for lubricant base oils and plasticizer compatibility assessment
Lubricant Additives Plasticizers Solubility

NOx Yellowing Resistance

A known degradation pathway for hindered phenolic antioxidants, particularly BHT, involves reaction with nitrogen oxides (NOx) to form intensely yellow quinoid compounds like 2,6-di-tert-butyl-p-nitrophenol (DTNP) [1]. This "gas fading" phenomenon is a major concern in textile and packaging applications. The target compound, possessing only one ortho tert-butyl group, has a different electronic and steric environment around the phenolic hydroxyl compared to the 3,5-di-tert-butyl substituted analogs. This structural variation is a class-level inference that suggests it may follow a different nitration pathway, potentially leading to less intense or differently colored byproducts, though specific comparative color data (e.g., Yellow Index) for this exact compound is not available in the public domain.

NOx Yellowing Resistance
Class-level inference
Mono-tert-butyl substitution pattern may alter nitration pathway vs. di-tert-butyl analogs known to form yellow quinoid byproducts
Warrants evaluation as potential low-gas-fading option in color-sensitive applications
Specific Yellow Index data not available; application-specific validation required
Color Stability Gas Fading Polymer Additives

Methyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate: Top Applications


Stabilization of Liquid Lubricants and Functional Fluids

Given its liquid physical state and lower molecular weight compared to polymeric or high-MW solid antioxidants, this compound is ideally suited for use as a primary antioxidant in liquid lubricants, hydraulic fluids, and metalworking fluids. Its liquid form facilitates direct blending and metering, while its molecular characteristics ensure good solubility and mobility within the fluid matrix, providing efficient protection against thermal-oxidative degradation and potentially serving as a friction modifier as observed with related hindered phenol esters [1].

Intermediate for Specialty Antioxidant Synthesis

The mono-tert-butyl substitution pattern provides a unique and reactive phenolic scaffold for further chemical modification. The free ortho position adjacent to the hydroxyl group allows for selective functionalization (e.g., alkylation, coupling) that is sterically impossible with the 3,5-di-tert-butyl analogs. This makes the compound a strategic intermediate for synthesizing novel, asymmetric antioxidants [2] or for preparing active pharmaceutical ingredients (APIs) and advanced photomaterials where precise structural control is critical [3].

Polymer Stabilization in Low-to-Medium Temperature Processes

With a boiling point significantly higher than BHT (321.9 °C vs. 265 °C) but lower than high-MW polymeric stabilizers, this compound is well-suited for stabilizing polymers processed at medium temperatures (e.g., certain polyolefins, styrenics). It offers superior retention compared to volatile BHT, minimizing "fogging" or evaporative loss during compounding, yet its relatively lower molecular weight may facilitate more uniform distribution within the polymer matrix compared to very high molecular weight alternatives like Irganox 1076 .

Structure-Activity Relationship Studies

This compound serves as a valuable model substrate in fundamental research comparing mono- vs. di-ortho-substituted hindered phenols. As highlighted by DFT studies, the number and position of tert-butyl groups directly influence critical antioxidant parameters such as O-H bond dissociation energy [4]. Researchers can use this compound to experimentally validate computational models and to deconvolute the effects of steric hindrance on radical scavenging kinetics, thermal stability, and color formation (gas fading) in a controlled manner.

Application
Selection Property
Validation Focus
Liquid lubricant and functional fluid stabilization
Liquid physical state and low-MW solubility profile
Thermal-oxidative stability in fluid matrices
Specialty antioxidant intermediate synthesis
Mono-tert-butyl substitution with free ortho position
Selective functionalization and coupling efficiency
Medium-temperature polymer stabilization
Intermediate boiling point and volatility profile
Retention and distribution uniformity in polymer matrices
Hindered phenol SAR studies
Mono- vs. di-ortho-substitution comparison
Radical scavenging kinetics and gas fading behavior
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